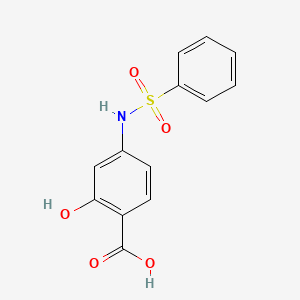

2-hydroxy-4-(phenylsulfonamido)benzoic acid

CAS No.: 1183229-23-3

Cat. No.: VC8213131

Molecular Formula: C13H11NO5S

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183229-23-3 |

|---|---|

| Molecular Formula | C13H11NO5S |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 4-(benzenesulfonamido)-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17) |

| Standard InChI Key | NGAHQONRGRXZMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines two pharmacophoric motifs: a 2-hydroxybenzoic acid (salicylic acid) moiety and a benzenesulfonamide group. The salicylic acid component contributes hydrogen-bonding capabilities via its hydroxyl and carboxylic acid groups, while the sulfonamide linkage introduces polarity and potential enzyme-targeting properties. The canonical SMILES representation () highlights the spatial arrangement of these functional groups.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 293.30 g/mol | PubChem |

| IUPAC Name | 4-(benzenesulfonamido)-2-hydroxybenzoic acid | PubChem |

| InChI Key | NGAHQONRGRXZMN-UHFFFAOYSA-N | PubChem |

The presence of both acidic (carboxylic acid, ) and weakly acidic (phenolic hydroxyl, ) groups suggests pH-dependent solubility, with improved aqueous solubility at alkaline conditions.

Synthesis and Reactivity

Chemical Reactivity

The compound’s functional groups enable diverse reactions:

-

Oxidation: The hydroxyl group may undergo oxidation to form a quinone structure, though this is speculative without experimental data.

-

Esterification: The carboxylic acid can react with alcohols to form esters, potentially modifying bioavailability.

-

Substitution: Electrophilic aromatic substitution at the hydroxybenzoic acid ring could introduce halogens or nitro groups.

Comparative Analysis with Analogous Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| Salicylic Acid | Lacks sulfonamide group; simpler | |

| Sulfasalazine | Larger; includes azo linkage | |

| 4-Aminosalicylic Acid | Amino substituent instead of sulfonamide |

The sulfonamide group in 2-hydroxy-4-(phenylsulfonamido)benzoic acid enhances its potential for targeted protein interactions compared to simpler benzoic acids .

Challenges and Future Directions

The primary challenge lies in the scarcity of direct biological data for this compound. Future research should prioritize:

-

Synthetic Optimization: Developing high-yield, scalable synthesis methods.

-

In Vitro Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer activity.

-

Structure-Activity Relationships: Modifying substituents to enhance potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume